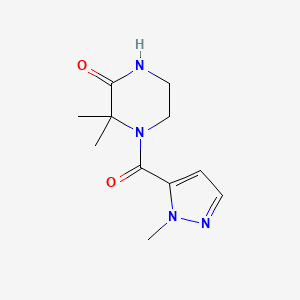
3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with 3,3-dimethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or piperazine derivatives.
Scientific Research Applications
3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
3,3-dimethylpiperazine: Another precursor used in the synthesis.
Uniqueness
3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one is unique due to its specific combination of a pyrazole and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3,3-Dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a dimethyl group and a pyrazole moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C13H18N4O
- Molecular Weight : 250.31 g/mol
The presence of the pyrazole group is crucial for its biological activity, particularly in enzyme inhibition and anti-inflammatory effects.
The primary mechanism of action for this compound involves the inhibition of specific enzymes:
- D-amino acid oxidase (DAO) : This enzyme is involved in the metabolism of D-amino acids, and its inhibition can lead to altered metabolic pathways that may have therapeutic implications for conditions like schizophrenia and neurodegenerative diseases.
In Vitro Studies
Recent studies have demonstrated the compound's potent anti-inflammatory properties. For example:
- Anti-inflammatory Activity : In vitro assays showed that the compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Pharmacokinetics
The compound has favorable pharmacokinetic properties:
- Solubility : It is soluble in dimethyl sulfoxide (DMSO), which enhances its bioavailability.
- Absorption : Studies suggest good absorption characteristics when administered orally, indicating potential for therapeutic use.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Schizophrenia :
- Anti-inflammatory Efficacy :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H16N4O2 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3,3-dimethyl-4-(2-methylpyrazole-3-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C11H16N4O2/c1-11(2)10(17)12-6-7-15(11)9(16)8-4-5-13-14(8)3/h4-5H,6-7H2,1-3H3,(H,12,17) |
InChI Key |
ANVHPWPJRDNLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















